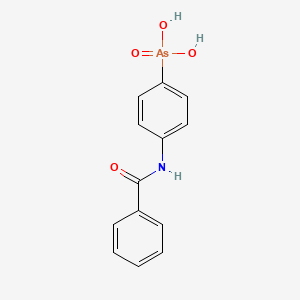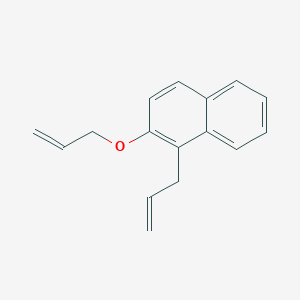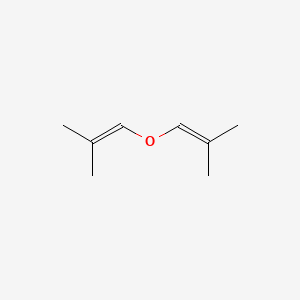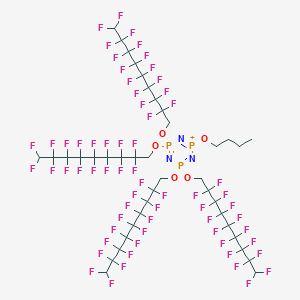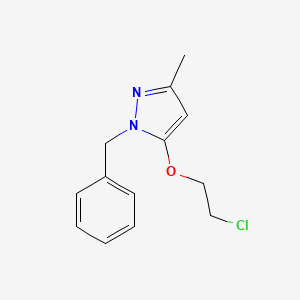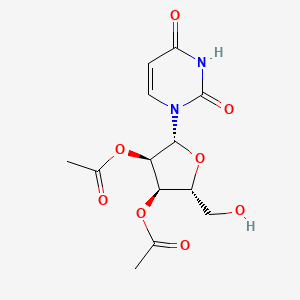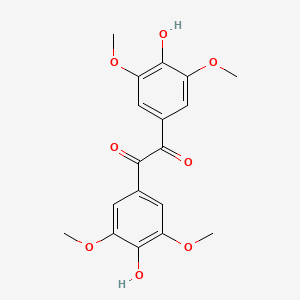
Syringil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Syringil, also known as syringol, is an organic compound with the formula HO(CH₃O)₂C₆H₃. It is a phenol with methoxy groups in the flanking (2 and 6) positions. This compound is a colorless solid, although typical samples are brown due to air-oxidized impurities. It is derived from the thermal decomposition of sinapyl alcohol, a component of lignin, and is an important component of wood smoke .
准备方法
Synthetic Routes and Reaction Conditions
Syringil can be synthesized through the pyrolysis of lignin, specifically from the sinapyl alcohol component. The conversion involves replacing the propenyl alcohol substituent of sinapyl alcohol with hydrogen . This process is typically carried out under high-temperature conditions.
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of lignin pyrolysis. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield this compound. This method potentially competes with petroleum-derived phenols .
化学反应分析
Types of Reactions
Syringil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringaldehyde and syringic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Syringaldehyde, syringic acid.
Reduction: Syringyl alcohol.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
科学研究应用
Syringil has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenolic compounds.
Biology: Studied for its role in lignin biosynthesis and plant cell wall structure.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of smoke flavorings for food and as a potential substitute for phenol formaldehyde resin in adhesives .
作用机制
Syringil exerts its effects through various molecular targets and pathways:
Lignin Biosynthesis: In plants, this compound is involved in the biosynthesis of syringyl lignin, a fundamental building block of plant cell walls.
Antioxidant Activity: This compound’s phenolic structure allows it to scavenge free radicals, contributing to its antioxidant properties.
相似化合物的比较
Syringil is unique compared to other similar compounds due to its specific structure and properties:
Guaiacol: Another phenolic compound derived from lignin pyrolysis, but with only one methoxy group.
Sinapyl Alcohol: A precursor to this compound, with a propenyl alcohol substituent.
Syringaldehyde: An oxidation product of this compound, with an aldehyde group replacing one of the methoxy groups .
Similar compounds include:
- Guaiacol
- Sinapyl Alcohol
- Syringaldehyde
- Syringic Acid
- Acetosyringone
- Sinapaldehyde
- Sinapinic Acid
- Sinapine
- Canolol
This compound’s unique combination of methoxy groups and phenolic structure makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
530-07-4 |
|---|---|
分子式 |
C18H18O8 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
1,2-bis(4-hydroxy-3,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O8/c1-23-11-5-9(6-12(24-2)17(11)21)15(19)16(20)10-7-13(25-3)18(22)14(8-10)26-4/h5-8,21-22H,1-4H3 |
InChI 键 |
BVROSQBQXJYCOZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C(=O)C2=CC(=C(C(=C2)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



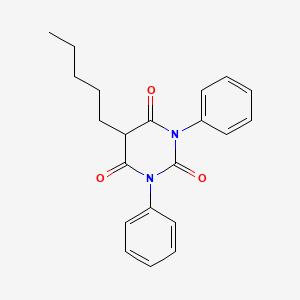
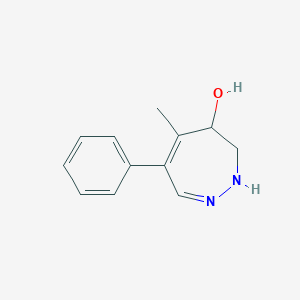

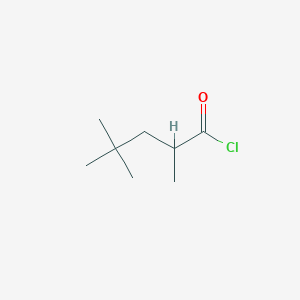
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)

